3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid
Description
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a fluorinated pyridine ring, a piperidine ring, and a propanoic acid moiety
Properties
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-6-11(7-16-8-12)14(20)17-5-1-2-10(9-17)3-4-13(18)19/h6-8,10H,1-5,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQWFIBIFQYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. This can be achieved through a series of reactions including halogenation and nucleophilic substitution. The piperidine ring is then introduced via a cyclization reaction, followed by the attachment of the propanoic acid group through a coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the fluorine atom .
Scientific Research Applications
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and piperidine-containing molecules. Examples include:
- 5-Fluoropyridine-3-carboxylic acid
- 1-(5-Fluoropyridine-3-carbonyl)piperidine
- 3-(1-Piperidinyl)propanoic acid .
Uniqueness
What sets 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
